Disodium N-(4-(methylamino)benzoyl)-L-glutamate

Pharmaceutical Analysis Quality Control Reference Standards

Disodium N-(4-(methylamino)benzoyl)-L-glutamate (CAS 57444-71-0) is an L-glutamic acid derivative. It is the disodium salt form of N-[4-(methylamino)benzoyl]-L-glutamic acid, a compound most critically identified as Methotrexate EP Impurity L and a key intermediate in the synthesis of the antifolate drug methotrexate.

Molecular Formula C13H14N2Na2O5
Molecular Weight 324.24 g/mol
CAS No. 57444-71-0
Cat. No. B11830702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium N-(4-(methylamino)benzoyl)-L-glutamate
CAS57444-71-0
Molecular FormulaC13H14N2Na2O5
Molecular Weight324.24 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C13H16N2O5.2Na/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);;/q;2*+1/p-2/t10-;;/m0../s1
InChIKeyMVMGRIDGISTMDP-XRIOVQLTSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium N-(4-(methylamino)benzoyl)-L-glutamate (CAS 57444-71-0): Procurement Rationale for a Methotrexate-Related Analytical and Synthetic Intermediate


Disodium N-(4-(methylamino)benzoyl)-L-glutamate (CAS 57444-71-0) is an L-glutamic acid derivative. It is the disodium salt form of N-[4-(methylamino)benzoyl]-L-glutamic acid, a compound most critically identified as Methotrexate EP Impurity L [1] and a key intermediate in the synthesis of the antifolate drug methotrexate [2]. This compound is primarily procured for use as an analytical reference standard for impurity profiling in pharmaceutical quality control (QC) and for research into methotrexate metabolism and synthesis.

Why a Non-Pharmacopeial Grade or Alternative Salt of N-(4-Methylaminobenzoyl)-L-Glutamic Acid Cannot Substitute for the Disodium Salt


In pharmaceutical analysis and regulated synthesis, the specific salt form is a critical quality attribute that directly impacts solubility, stability, and analytical performance. Simply substituting the disodium salt with the free acid (N-[4-(methylamino)benzoyl]-L-glutamic acid, CAS 52980-68-4) or another salt like the zinc form (CAS 66104-81-2) will introduce variables that invalidate a validated analytical method, compromise a pharmacopeial reference standard's assigned purity, or stall a synthesis due to different reaction kinetics [1]. The disodium salt's defined stoichiometry and distinct physical properties are integral to its designated function as a methotrexate impurity standard and a reactive intermediate.

Quantitative Differentiation of Disodium N-(4-(methylamino)benzoyl)-L-glutamate from Key Comparators


Defined Pharmacopeial Identity as Methotrexate EP Impurity L

This compound is explicitly designated as Methotrexate EP Impurity L in the European Pharmacopoeia (EP), providing it with a legally and technically defined identity for analytical method validation and QC [1]. Its primary comparators, such as the zinc salt (CAS 66104-81-2) or the diethyl ester (CAS 2378-95-2), are not classified as a methotrexate EP impurity, rendering them unsuitable for this specific regulatory application.

Pharmaceutical Analysis Quality Control Reference Standards

Vendor-Assigned Purity Specification for Analytical Standards procurement

When procured as an analytical standard, this compound is supplied with a certificate of analysis (CoA) specifying a purity of ≥98% by HPLC, as reported by suppliers of methotrexate impurity standards . This high purity is essential for accurate quantification in related substances tests. While the free acid form (CAS 52980-68-4) is also available in a high-purity grade, the disodium salt's distinct CoA is product-specific, and its purity profile cannot be interchanged with that of the free acid to prepare a reference solution of the same molarity.

Analytical Chemistry Reference Materials QC

Rate-Limiting Solubility in Ethanol During Key Esterification Synthesis

A key differential for synthetic chemists is the disodium salt's reaction kinetics. A seminal 1977 patent explicitly states that the use of the disodium salt in an esterification reaction with ethanol to form a key methotrexate intermediate is rate-limited by its low solubility in ethanol at ambient temperature. This results in a prolonged reaction time of approximately three days at 25-30°C [1]. This constraint motivated the development of the alternative zinc salt, which reacts more rapidly under the same conditions, demonstrating a clear kinetic inferiority of the disodium salt in this specific application.

Synthetic Chemistry Process R&D Reaction Kinetics

Differentiation from the Free Acid as a Major Microbial Metabolite of Methotrexate

A 2025 preprint by Turnbaugh et al. reveals a novel role for the free acid form, p-methylaminobenzoyl-L-glutamic acid (pMABG), identifying it as a major microbial byproduct of methotrexate metabolism both in vitro and in vivo [1]. This finding distinguishes the pharmacological relevance of the core structure from its traditional role as a synthetic impurity. The fact that it is a 'major' metabolite, in contrast to the disodium salt which is primarily a synthetic intermediate and reference standard, provides a stark differentiation in terms of biological significance and application domain.

Gut Microbiome Drug Metabolism Pharmacokinetics

Recommended Application Scenarios for Procuring Disodium N-(4-(methylamino)benzoyl)-L-glutamate


As a Reference Standard for Methotrexate Impurity Method Validation

A QC laboratory in a generic pharmaceutical company is developing a stability-indicating HPLC method for methotrexate drug substance according to EP guidelines. The disodium salt is the correct reference standard for the identification, system suitability, and quantification testing of Impurity L, as defined in the EP monograph. No other salt form can be substituted without requiring full revalidation of the method [1].

As a Starting Material in a Pre-Established Methotrexate Synthesis Route

A process R&D group has inherited a legacy synthetic route to methotrexate that specifies the use of a disodium N-(p-methylaminobenzoyl)-L-glutamate intermediate. To ensure process consistency and regulatory continuity, they must procure the same salt form described in their route's history, despite the known kinetic limitations in the subsequent esterification step [2].

As a Co-Injectable Standard in a Pharmacopeial Impurity Limit Test

A finished product manufacturer is performing the EP limit test for methotrexate impurities. The test requires the preparation of a reference solution containing Impurity L at its specification limit. The disodium salt's certified purity and exact salt form are necessary to match the system suitability solution's preparation described in the monograph, ensuring the validity of the acceptance criterion check [1].

Quote Request

Request a Quote for Disodium N-(4-(methylamino)benzoyl)-L-glutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.